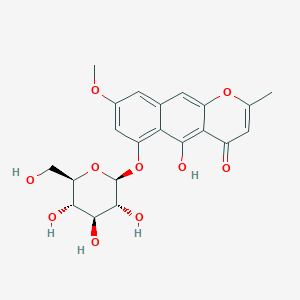

Rubrofusarin-6-glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rubrofusarin-6-glucoside belongs to the class of organic compounds known as oligosaccharides . It is a natural product found in Senna quinquangulata, Senna obtusifolia, and Senna tora . It is a protein tyrosine phosphatase 1B (PTP1B) inhibitor with an IC50 of 87.36 μM . It can be used in the study of comorbid diabetes and depression .

Synthesis Analysis

The biosynthetic pathway for rubrofusarin has been established in S. cerevisiae . The Fusarium graminearum gene encoding polyketide synthase 12 (PKS12) was heterologously co-expressed with the Aspergillus fumigatus gene encoding phosphopantetheinyl transferase (npgA) resulting in production of YWA1 . This aromatic heptaketide intermediate was converted into nor-rubrofusarin upon expression of the dehydratase gene aurZ from the aurofusarin gene cluster of F. graminearum . Final conversion into rubrofusarin was achieved by expression of the O-methyltransferase encoding gene aurJ .Molecular Structure Analysis

The chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Rubrofusarin-6-glucoside molecule contains a total of 56 bond(s) . A study showed that nor-rubrofusarin 6-O-β-D-glucoside had a binding energy of −8.34 kcal/mol in the allosteric inhibition mode with BACE1 and formed six hydrogen bonds with Gln303, Gln304, Glu339, and Gly156 .Chemical Reactions Analysis

Rubrofusarin-6-glucoside belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds .Physical And Chemical Properties Analysis

The Rubrofusarin-6-glucoside molecule contains a total of 56 bond(s) .Applications De Recherche Scientifique

Human, Animal, and Plant Health

Glucosinolates (GSs) and their hydrolysis products (GSHPs) are recognized for their significant biological activities and mechanisms of action. These compounds have been identified as playing a crucial role in human and animal health, offering therapeutic and preventive benefits against diseases. Moreover, they serve as defense chemicals in plants and are utilized in the food industry as preservatives. The levels of GS/GSHP in plants can be enhanced through biotic/abiotic stresses and phytohormone applications. Their availability and bioactivity are directly related to their content at the source, influenced by food preparation, processing, and extraction methods. Advanced research is needed to explore and improve GS-rich sources, understand their pharmacokinetics, and their molecular modes of action to optimize their use in promoting health (Maina et al., 2020).

Anti-Tumour and Antimicrobial Properties

Two glucosinolate family members, sinigrin and glucoraphanin, convert into bioactive forms, allyl isothiocyanate (AITC) and sulphoraphanin (SFN), through β-sulphoglucosidase myrosinase or gut microbiota. These compounds are part of plants' sophisticated defense systems against parasitic attacks and demonstrate therapeutic utility as antimicrobials against clinically important bacteria and fungi. AITC and SFN show potency comparable to Vancomycin against antibiotic-resistant “priority pathogens” listed by the World Health Organization. They also act as anti-cancer agents by inducing phase II antioxidant enzymes that inactivate potential carcinogens. Moreover, glucosinolates are useful in preventing bacterial and fungal spoilage of food products in advanced atmospheric packaging technology, enhancing the shelf-life of these products (Melrose, 2019).

Mécanisme D'action

Rubrofusarin-6-O-β-D-glucopyranoside is a protein tyrosine phosphatase 1B (PTP1B) inhibitor . It can be used in the study of comorbid diabetes and depression . A study showed that nor-rubrofusarin 6-O-β-D-glucoside had a binding energy of −8.34 kcal/mol in the allosteric inhibition mode with BACE1 and formed six hydrogen bonds with Gln303, Gln304, Glu339, and Gly156 .

Safety and Hazards

Propriétés

Numéro CAS |

132922-80-6 |

|---|---|

Nom du produit |

Rubrofusarin-6-glucoside |

Formule moléculaire |

C21H22O10 |

Poids moléculaire |

434.4 g/mol |

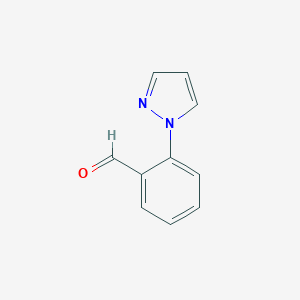

Nom IUPAC |

5-hydroxy-8-methoxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-4-one |

InChI |

InChI=1S/C21H22O10/c1-8-3-11(23)16-12(29-8)5-9-4-10(28-2)6-13(15(9)18(16)25)30-21-20(27)19(26)17(24)14(7-22)31-21/h3-6,14,17,19-22,24-27H,7H2,1-2H3/t14-,17-,19+,20-,21-/m1/s1 |

Clé InChI |

CDMUGCVTTUOCFT-IAAKTDFRSA-N |

SMILES isomérique |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)CO)O)O)O)O |

SMILES canonique |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)CO)O)O)O)O |

Autres numéros CAS |

132922-80-6 |

Synonymes |

rubrofusarin-6-glucoside |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)